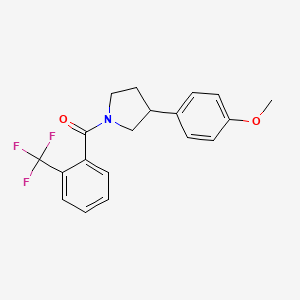
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Synthesis Insights
Isomorphous Structures and Chlorine-Methyl Exchange Rule : The study of isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the application of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone in elucidating structural rules and disorders in crystallography, highlighting the chlorine-methyl (Cl-Me) exchange rule and its impact on data mining and structural description processes (Swamy et al., 2013).
Molecular Structure Analysis : The molecular structure and electronic properties of pyridylindolizine derivatives containing phenyl and phenacyl groups were investigated, showing the relevance of this compound in theoretical and experimental studies to understand bond lengths, angles, and electronic spectra for designing compounds with specific properties (Cojocaru et al., 2013).
Synthesis and Antimicrobial Activity : Research on synthesizing new derivatives of 1,3,5-trisubstituted pyrazolines shows the application of this compound in creating compounds with significant antimicrobial activities, where methoxy group-containing compounds exhibited high antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Kumar et al., 2012).
Crystal and Molecular Structure Analyses : The synthesis, crystal, and molecular structure analysis of related compounds provides insights into intermolecular hydrogen bonds and cell parameters, contributing to the understanding of the structural characteristics and potential applications of this compound analogues (Lakshminarayana et al., 2009).
Chemical Properties and Applications
Optical Properties and Material Synthesis : The synthesis and analysis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrate how this compound derivatives can be used to create luminescent materials with large Stokes' shifts, highlighting its application in developing new materials for optical devices (Volpi et al., 2017).
Boric Acid Ester Intermediates : Research on boric acid ester intermediates with benzene rings derived from this compound highlights its use in obtaining structures through substitution reactions, with implications for pharmaceuticals and materials science (Huang et al., 2021).
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-25-15-8-6-13(7-9-15)14-10-11-23(12-14)18(24)16-4-2-3-5-17(16)19(20,21)22/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBKPMLIRHXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
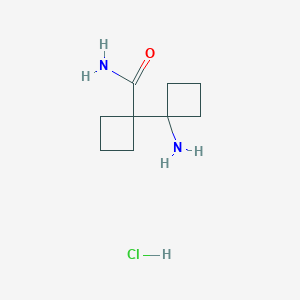
![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)

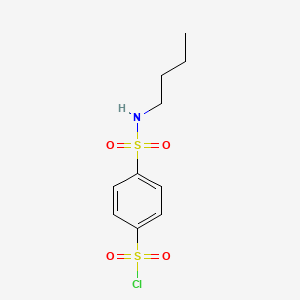
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2547882.png)
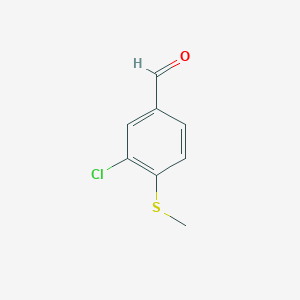
![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)
![N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2547889.png)
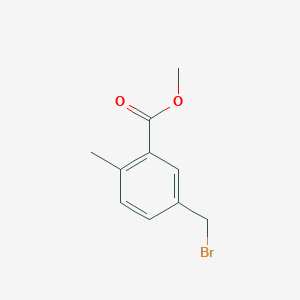
![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)

